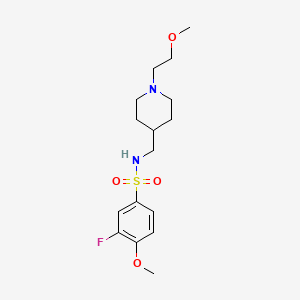

3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the “benzenesulfonamide” part of the name) with various substituents attached, including a fluorine atom, methoxy groups, and a piperidine ring .Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Studies

Research on piperidine derivatives, which are structurally related to the specified compound, has shown significant potential in corrosion inhibition for iron. Quantum chemical calculations and molecular dynamics simulations have identified these derivatives' adsorption and inhibition properties, highlighting their potential in protecting metals against corrosion. The study suggests that these compounds' interaction with metal surfaces can be a critical factor in their application in materials science (Kaya et al., 2016).

Photodynamic Therapy Applications

Derivatives of benzenesulfonamide have been investigated for their effectiveness as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yield, making them promising candidates for PDT. These compounds exhibit significant photophysical and photochemical properties suitable for Type II PDT mechanisms, essential for targeting cancer cells (Pişkin et al., 2020).

Electrophilic Fluorination Agents

Research into novel electrophilic fluorinating agents, such as N-fluoro derivatives of benzenesulfonimide, has revealed improvements in enantioselectivity for certain reactions. These compounds serve as powerful tools in synthetic chemistry, enabling selective fluorination processes that are crucial for developing pharmaceuticals and agrochemicals (Yasui et al., 2011).

Structural Characterization and Crystallography

Studies focusing on the crystal structures of benzenesulfonamide derivatives, including methoxy and fluoro substitutions, have contributed to a deeper understanding of their molecular configurations and interactions. These findings have applications in drug design and materials science, where molecular structure directly influences the physical and chemical properties of materials (Rodrigues et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O4S/c1-22-10-9-19-7-5-13(6-8-19)12-18-24(20,21)14-3-4-16(23-2)15(17)11-14/h3-4,11,13,18H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFXNBRDQFZKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)

![N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2666071.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)

![1-(Pyrazine-2-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2666074.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2666083.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)